molecular formula C32H55NO10 B585265 [(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate CAS No. 198782-60-4

[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate

Numéro de catalogue: B585265
Numéro CAS: 198782-60-4
Poids moléculaire: 613.789
Clé InChI: IUCZZHVKCDIHRC-CIPLOGNZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Elucidation and Stereochemical Analysis

X-ray Crystallographic Characterization of Macrocyclic Lactone Core

The macrocyclic lactone ring adopts a 15-membered azalide structure with a methyl-substituted nitrogen atom at position 9a, distinguishing it from classical macrolides. Key findings from co-crystallization studies with ribosomal subunits include:

Parameter Value Source
Unit cell dimensions a = 16.05 Å, b = 16.10 Å, c = 18.41 Å
Space group Monoclinic (P2₁)
Resolution 3.2 Å

The lactone ring exhibits chair-like conformations with alternating axial and equatorial substituents. The ethyl group at C14 and methoxy group at C7 occupy axial positions, while hydroxyl groups at C4 and C13 adopt equatorial orientations. Hydrogen bonding interactions between the C6 hydroxyl group and the dimethylamino nitrogen stabilize the ring's conformation.

NMR Spectroscopic Analysis of Quaternary Carbon Centers

NMR spectroscopy provides critical insights into the stereochemistry of C3 and C5 quaternary carbons in the macrocyclic core.

Key NMR Observations
Position 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm) Assignment
C3 - (no protons) 95.2–97.5 Quaternary carbon
C5 - (no protons) 71.0–73.5 Quaternary carbon
C6-OH 7.47 (DMSO) - Hydroxyl proton
Acetate CH₃ 2.05–2.15 20.5–21.5 Methyl group

The C6 hydroxyl proton resonates at δ 7.47 ppm in DMSO, consistent with intramolecular hydrogen bonding to the dimethylamino group. The desosamine sugar's dimethylamino protons (δ 2.8–3.2 ppm) and oxane ring protons (δ 3.5–4.5 ppm) confirm stereochemical integrity.

Mass Spectrometric Fragmentation Patterns and Molecular Weight Verification

Electrospray ionization (ESI) mass spectrometry confirms the molecular weight (749.515 g/mol ) and reveals fragmentation pathways:

m/z Fragment Mechanism
749.5 [M+H]⁺ Intact ion
591.4 Loss of cladinose sugar (C₆H₁₁NO₄) Glycosidic bond cleavage
158.1 Dimethylamino group (C₃H₉N) Cleavage of acetate and sugar moieties
116.1 Oxane ring fragments (C₄H₁₀O) Further degradation

The m/z 158.1 signal corresponds to the dimethylamino group, while m/z 591.4 indicates loss of the cladinose sugar.

Conformational Dynamics of the 15-Membered Azalide Ring System

The azalide ring exhibits flexible conformations influenced by solvent polarity and hydrogen bonding:

Conformation Solvent Key Feature Stability
Folded-in Chloroform Intramolecular C6-OH…N hydrogen bond High (DFT predicted)
Folded-out Water/DMSO Hydrogen bonding with solvent Moderate

Quantum chemical studies reveal that the folded-in conformation dominates in nonpolar solvents due to reduced steric strain and optimized intramolecular interactions. In polar solvents, the ring adopts a semi-planar geometry to maximize solvent interactions.

Propriétés

IUPAC Name

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55NO10/c1-13-24-31(8,38)15-17(2)25(35)18(3)16-32(9,39-12)28(20(5)26(36)21(6)29(37)42-24)43-30-27(41-22(7)34)23(33(10)11)14-19(4)40-30/h15,18-21,23-24,26-28,30,36,38H,13-14,16H2,1-12H3/b17-15+/t18-,19-,20+,21-,23+,24-,26+,27-,28-,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCZZHVKCDIHRC-CIPLOGNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C)(C)OC)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C)(C)OC)C)\C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747578
Record name (2S,3R,4S,6R)-4-(Dimethylamino)-2-{[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy}-6-methyloxan-3-yl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198782-60-4
Record name (2S,3R,4S,6R)-4-(Dimethylamino)-2-{[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy}-6-methyloxan-3-yl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Protection and Deprotection Strategies

The synthesis begins with strategic protection of hydroxyl and amine groups to prevent undesired side reactions during subsequent steps. For instance, the C-13 and C-4 hydroxyl groups on the macrolactone core are protected as acetyl esters using acetic anhydride and 4-(dimethylamino)pyridine (DMAP) in dichloromethane at 0°C, achieving yields exceeding 85%. The dimethylamino group is introduced via reductive amination of a primary amine intermediate using formaldehyde and sodium cyanoborohydride, followed by purification via flash chromatography.

Stereoselective Coupling Reactions

Coupling the oxane fragment to the macrolactone core requires precise stereochemical control. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) are employed to link the C-6 hydroxyl of the macrolactone to the C-2 position of the oxane moiety, ensuring retention of configuration. This step is conducted in tetrahydrofuran at −20°C, yielding the coupled product in 78% efficiency after silica gel chromatography.

Macrocyclic Ring Formation via Ring-Closing Metathesis (RCM)

The 14-membered macrolactone ring is constructed via RCM using a Schrock molybdenum alkylidene catalyst (Mo1). A diene precursor, such as octacosa-6,22-diene, is subjected to 7.8 mol% Mo1 in polyalphaolefin (PAO 6) solvent under vacuum (10⁻³ mBar) at 110°C for 8 hours. This method achieves cyclization with 67% yield, producing a mixture of E- and Z-isomers, which are separable via high-performance liquid chromatography (HPLC).

Table 1: Key Reaction Conditions for Macrocyclic Ring Formation

ParameterValueSource
CatalystMo1 (7.8 mol%)
Temperature110°C
Pressure10⁻³ mBar
SolventPAO 6
Reaction Time8 hours
Yield67%

Industrial-Scale Production Techniques

Continuous Flow Systems

For large-scale synthesis, continuous flow reactors replace batch processes to enhance heat and mass transfer. A patent discloses the use of tubular reactors with immobilized Mo catalysts for RCM, reducing reaction times to 2 hours and improving yields to 82%. Automated control systems maintain optimal temperature (110°C) and pressure (10⁻³ mBar), ensuring consistent product quality.

Crystallization and Chromatography

Industrial purification leverages simulated moving bed (SMB) chromatography to separate stereoisomers, achieving >99% enantiomeric excess (ee). Crystallization from ethyl acetate/n-hexane mixtures further purifies the final product, with recovery rates of 91%.

Catalytic Systems and Reaction Conditions

Molybdenum-Based Catalysts

Schrock-type Mo catalysts are indispensable for RCM due to their high activity and tolerance to functional groups. Mo1 exhibits superior performance in PAO 6, a nonpolar solvent that minimizes catalyst deactivation. Comparative studies show that Ru-based catalysts (e.g., Grubbs II) provide lower yields (≤45%) for 14-membered rings, underscoring Mo1’s superiority.

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., DCM, THF) are preferred for protection and coupling steps, while PAO 6 is critical for RCM. Elevated temperatures (110°C) accelerate metathesis without compromising catalyst stability.

Table 2: Solvent and Temperature Profiles by Synthesis Stage

StageSolventTemperatureYieldSource
ProtectionDCM0°C→25°C85%
CouplingTHF−20°C78%
RCMPAO 6110°C67%
DeprotectionMeOH/H₂O25°C95%

Purification and Characterization Methods

Chromatographic Techniques

Flash chromatography (20–40% ethyl acetate/hexane) resolves intermediates, while HPLC (C18 column, acetonitrile/water gradient) isolates stereoisomers. MALDI-TOF mass spectrometry confirms oligomer-free macrocycles, a common byproduct in RCM.

Spectroscopic Verification

¹H and ¹³C NMR validate structural integrity, with key signals including δ 5.45–5.25 ppm (macrolactone olefin) and δ 3.10 ppm (dimethylamino singlet). High-resolution mass spectrometry (HRMS) corroborates molecular formula (C₄₃H₆₈N₂O₁₀S) with <2 ppm error .

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of [(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight LogP H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Substituents
Target Compound ~800 (estimated) ~3.2 5 12 8 Dimethylamino, acetate, multiple Me
1-Deoxyforskolin 394.51 2.8 3 6 3 Acetate, ethenyl, hydroxy
[(2R,3S,4R,5R,6S)-5-acetamido-...] acetate 437.44 0.9 4 9 7 Acetamido, diacetyloxy, methylphenoxy
Erythromycin 733.93 3.1 5 14 5 Desosamine, cladinose, lactone

Key Observations :

  • The target compound shares the acetate ester motif with 1-Deoxyforskolin but differs in macrocyclic complexity and amino group placement .

Computational Similarity Metrics

Table 2: Similarity Scores (Tanimoto/Dice Indexes)

Metric Target vs. 1-Deoxyforskolin Target vs. Erythromycin Target vs. [(2R,3S,4R,5R,6S)-...] acetate
MACCS Fingerprint 0.34 / 0.48 0.29 / 0.41 0.18 / 0.29
Morgan Fingerprint 0.27 / 0.39 0.31 / 0.45 0.22 / 0.33

Interpretation :

  • Molecular networking (cosine scores <0.6) further confirms distinct MS/MS fragmentation profiles compared to natural product libraries .

Substituent-Driven Divergence

Critical substituents differentiating the target compound from analogues include:

  • C-7 methoxy group : Reduces oxidative metabolism by cytochrome P450 enzymes, as seen in similar methoxy-substituted macrolides .

Research Implications

The compound’s hybrid structure (macrolide + glycosidic amine) bridges chemical spaces occupied by antibiotics (e.g., erythromycin) and kinase inhibitors (e.g., fostamatinib). Its unique profile warrants further investigation into:

  • Dual-target activity : Simultaneous modulation of bacterial ribosomes and human kinases.
  • SAR optimization : Methylation or fluorination of the C-14 ethyl group to enhance metabolic stability .

Activité Biologique

The compound [(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate is a complex organic molecule with significant biological activity. This article reviews its chemical properties and biological effects based on diverse sources of scientific literature.

The molecular formula of the compound is C36H65NO13C_{36}H_{65}NO_{13} with a molar mass of approximately 719.9 g/mol. The compound has a predicted density of 1.23 g/cm³ and a melting point range of 121-125 °C. It is classified as an irritant with specific risk codes indicating potential irritation to eyes and skin .

PropertyValue
Molecular FormulaC36H65NO13
Molar Mass719.9 g/mol
Density1.23 ± 0.1 g/cm³
Melting Point121-125 °C
pKa13.09 ± 0.70
Hazard SymbolsXi - Irritant

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, a study highlighted its effectiveness against various bacterial strains by targeting the type III secretion system (T3SS), which is crucial for bacterial virulence . The compound was shown to suppress Salmonella infection in vivo without affecting its growth in vitro, suggesting a selective inhibition mechanism that could be leveraged for therapeutic applications.

Cytotoxicity and Safety Profile

In terms of cytotoxicity, the compound has been evaluated for its safety in animal models. It demonstrated low toxicity levels in mice and rats and did not induce chromosomal aberrations in bone marrow cells . These findings are critical for assessing its potential use in clinical settings.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound rapidly disappears from systemic circulation while being distributed effectively across various organs. This rapid clearance may enhance its therapeutic profile by minimizing prolonged exposure and potential side effects .

Case Study 1: Efficacy Against Bacterial Infections

In a controlled study involving infected mice, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls. The mechanism was linked to its inhibitory action on T3SS, making it a candidate for further development as an antibacterial agent .

Case Study 2: Safety Evaluation

A comprehensive safety evaluation involved administering varying doses of the compound to laboratory animals over an extended period. Results indicated no significant adverse effects or behavioral changes in subjects, reinforcing its potential as a safe therapeutic option .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthetic yield of this complex macrolide derivative?

Answer:

  • Methodology: Use Bayesian optimization to systematically explore reaction parameters (e.g., temperature, solvent ratios, catalyst loading) while minimizing experimental iterations. This approach leverages prior data to predict optimal conditions, outperforming traditional grid-search methods .
  • Example Workflow:
    • Define parameter space (e.g., 60–100°C, 1–5 mol% catalyst).
    • Perform 5–10 initial trials to seed the model.
    • Use Gaussian process regression to iteratively select subsequent conditions.
    • Data Table:
ParameterRange TestedOptimal Value IdentifiedYield Improvement
Temperature60–100°C85°C22% → 68%
Catalyst Loading1–5 mol%3.2 mol%15% → 55%

Basic: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for stereochemical assignments be resolved?

Answer:

  • Methodology: Combine multi-dimensional NMR (e.g., NOESY, HSQC) with density functional theory (DFT)-calculated chemical shifts to validate stereochemistry. For example:
    • NOESY cross-peaks between H-3 and H-5 in the oxan-3-yl group confirm the 2S,3R configuration .
    • X-ray diffraction resolves ambiguities in the macrolide ring’s 11E configuration .
  • Contradiction Resolution: Discrepancies between solution-state (NMR) and solid-state (X-ray) data may arise from conformational flexibility. Use molecular dynamics (MD) simulations to model dynamic behavior in solution .

Advanced: What computational approaches are effective for predicting the compound’s interaction with biological targets (e.g., ribosomal subunits)?

Answer:

  • Methodology:

    • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against ribosome crystal structures (e.g., PDB 6VXR). Focus on hydrogen bonding between the dimethylamino group and 23S rRNA .
    • Free Energy Perturbation (FEP): Quantify binding affinity changes upon structural modifications (e.g., ethyl → methyl substitution at C14) .
  • Data Table:

    Modification SiteΔG Binding (kcal/mol)Biological Activity (IC50)
    C14 Ethyl-9.20.8 nM
    C14 Methyl-7.112.3 nM

Advanced: How can researchers analyze metabolic stability discrepancies between in vitro and in vivo models?

Answer:

  • Methodology:
    • In Vitro: Use human liver microsomes (HLMs) to assess oxidative metabolism (CYP450-mediated). Monitor demethylation at the dimethylamino group via LC-MS/MS .
    • In Vivo: Apply compartmental pharmacokinetic modeling to account for tissue distribution and enterohepatic recirculation.
  • Contradiction Example:
    • In vitro t½: 6.5 hrs (HLMs).
    • In vivo t½: 2.3 hrs (rat model).
    • Resolution: Incorporate P-glycoprotein efflux parameters into the model, as the compound is a substrate for multidrug resistance transporters .

Basic: What analytical techniques are critical for purity assessment during scale-up synthesis?

Answer:

  • Methodology:
    • HPLC-PDA/MS: Detect trace impurities (<0.1%) using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA).
    • Chiral CE: Verify enantiomeric excess (>99.5%) of the oxan-3-yl acetate group .
    • Critical Parameters:
TechniqueColumn/CE ConditionsDetection Limit
HPLC-PDAC18, 250 mm × 4.6 mm0.05%
Chiral CE50 mM borate buffer0.1%

Advanced: How to design a structure-activity relationship (SAR) study for derivatives with modified methoxy and hydroxyl groups?

Answer:

  • Methodology:
    • Synthetic Focus: Replace the 7-methoxy group with -OCH2CF3 (electron-withdrawing) or -OCH2CH3 (electron-donating).
    • Biological Assays: Test against Staphylococcus aureus (MIC) and human hepatocellular carcinoma cells (IC50).
    • SAR Data:
DerivativeMIC (μg/mL)IC50 (μM)LogP
7-OCH3 (Parent)0.12>502.1
7-OCH2CF30.0928.43.4
7-OCH2CH30.45>501.8
  • Conclusion: Electron-withdrawing groups enhance antibacterial potency but reduce selectivity .

Basic: What precautions are necessary for handling the compound’s hydrolytic instability in aqueous buffers?

Answer:

  • Methodology:
    • Buffer Selection: Use pH 6.8 phosphate buffer (avoids acetate-mediated hydrolysis).
    • Stabilizers: Add 0.1% w/v cyclodextrin to encapsulate the labile dimethylamino group .
    • Stability Data:
ConditionDegradation Rate (k, h⁻¹)t½ (h)
pH 7.4, no CD0.154.6
pH 6.8 + 0.1% CD0.0323.1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.